

Spectroscopic and Structural Elucidation of N-Cbz-L-tert-leucine: A Technical Overview

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Compound of Interest

(S)-2-

Compound Name: (((Benzyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid

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Introduction

N-Carbobenzyloxy-L-tert-leucine (N-Cbz-L-tert-leucine) is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. The bulky tert-butyl group of the tert-leucine residue imparts unique conformational constraints and enzymatic stability to peptides, making it a valuable building block for drug discovery professionals. The carbobenzyloxy (Cbz or Z) group serves as a robust protecting group for the amine functionality, enabling controlled peptide bond formation. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of N-Cbz-L-tert-leucine for its successful application in research and development.

This technical guide provides a summary of the expected spectroscopic data for N-Cbz-L-tert-leucine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with a generalized workflow for spectroscopic analysis. While a complete, published experimental dataset for N-Cbz-L-tert-leucine is not readily available, the data presented herein is based on established principles of spectroscopy and analysis of structurally similar compounds.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for N-Cbz-L-tert-leucine.

Table 1: Predicted ^1H NMR Spectroscopic Data for N-Cbz-L-tert-leucine

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet, broad	1H	Carboxylic acid (-COOH)
~7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~5.1	Singlet	2H	Benzylic protons (-CH ₂ -)
~4.1	Doublet	1H	α -proton (-CH-)
~1.0	Singlet	9H	tert-butyl protons (-C(CH ₃) ₃)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for N-Cbz-L-tert-leucine

Chemical Shift (δ , ppm)	Assignment
~175	Carboxylic acid carbonyl (-COOH)
~156	Urethane carbonyl (-O-(C=O)-N)
~136	Aromatic quaternary carbon
~128.5	Aromatic methine carbons
~128.0	Aromatic methine carbons
~67	Benzyllic carbon (-CH ₂ -)
~62	α -carbon (-CH-)
~34	tert-butyl quaternary carbon
~26.5	tert-butyl methyl carbons

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Characteristic IR Absorption Bands for N-Cbz-L-tert-leucine

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300-2500	O-H (Carboxylic acid)	Stretching, broad
~3300	N-H (Urethane)	Stretching
3100-3000	C-H (Aromatic)	Stretching
2970-2870	C-H (Aliphatic)	Stretching
~1710	C=O (Carboxylic acid)	Stretching
~1690	C=O (Urethane)	Stretching
~1530	N-H	Bending
1470-1450	C=C (Aromatic)	Stretching

Table 4: Mass Spectrometry Data for N-Cbz-L-tert-leucine

m/z	Ion
265.13	[M] ⁺ (Molecular Ion)
220.13	[M - COOH] ⁺
108.06	[C ₇ H ₈ O] ⁺ (benzyl fragment)
91.05	[C ₇ H ₇] ⁺ (tropylium ion)

Based on a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol .

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of N-Cbz-L-tert-leucine.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-L-tert-leucine in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- ^1H NMR Acquisition:
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Cbz-L-tert-leucine.

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (using ATR):

- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small amount of solid N-Cbz-L-tert-leucine onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Co-add multiple scans (e.g.,

16-32) to improve the signal-to-noise ratio.

- Data Analysis: Identify the characteristic absorption peaks and compare them to known frequencies for functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Cbz-L-tert-leucine.

Instrumentation:

- Mass Spectrometer (e.g., Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI))
- Sample introduction system (e.g., direct infusion or coupled with liquid chromatography)

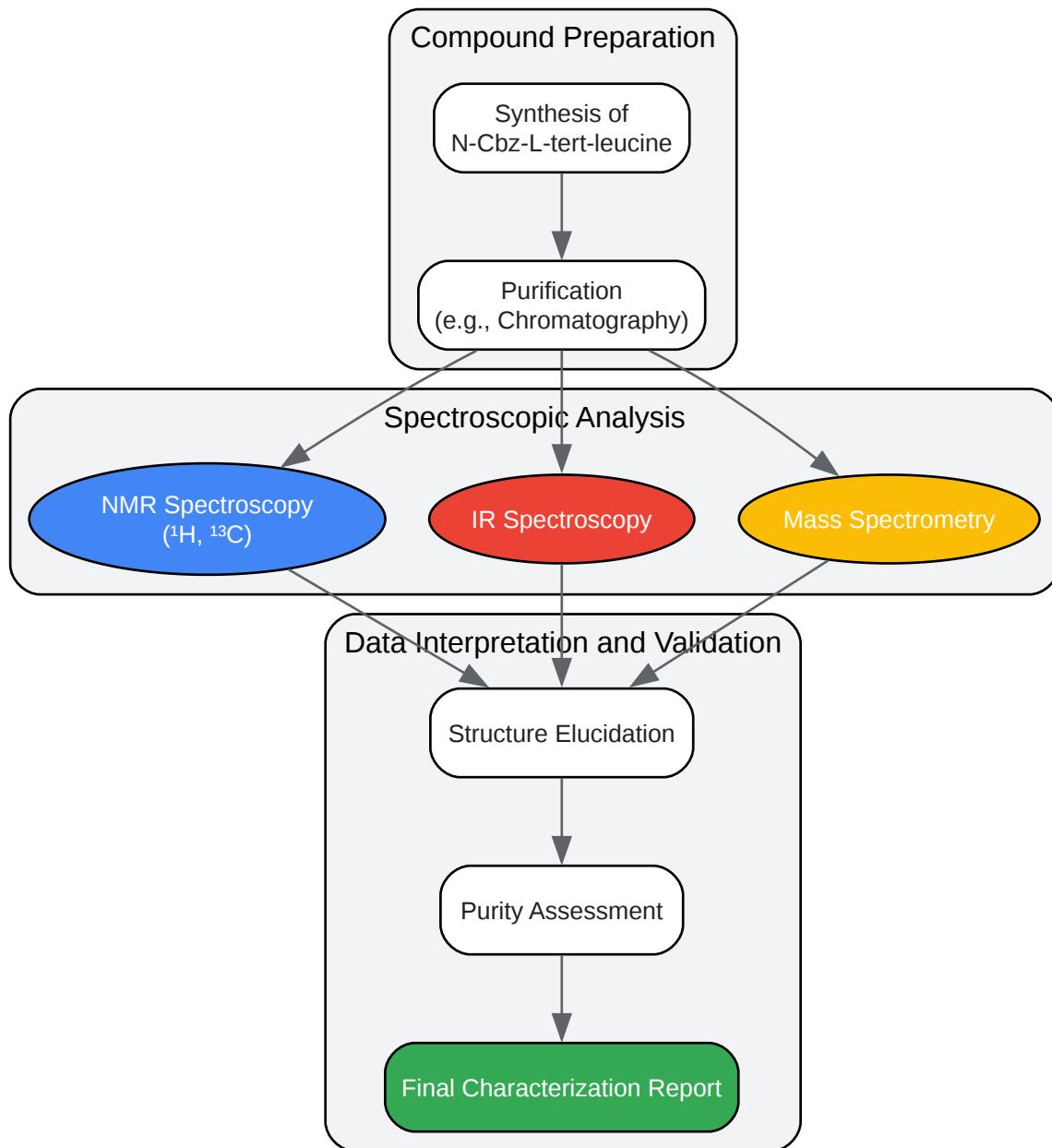
Procedure (using ESI-MS):

- Sample Preparation: Prepare a dilute solution of N-Cbz-L-tert-leucine in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
- Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values.
- Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) and any significant fragment ions. Compare the observed m/z values with the calculated values for the expected chemical formula.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like N-Cbz-L-tert-leucine.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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